Home > Products > Screening Compounds P79507 > N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide -

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide

Catalog Number: EVT-4871747
CAS Number:
Molecular Formula: C16H14F2N2O3
Molecular Weight: 320.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis method for N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide was not identified in the provided papers, a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, provides insights into potential synthesis strategies. This compound was synthesized through a multi-step process, highlighting the complexity of synthesizing such molecules. []

Multiple Sclerosis Treatment:

Research suggests the potential application of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide in treating multiple sclerosis. [] While this area shows promise, extensive preclinical and clinical studies are crucial to confirm its therapeutic efficacy, determine optimal dosages, and evaluate potential side effects.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-known therapeutic agent used for the treatment of leukemia. It functions by inhibiting the activity of tyrosine kinases []. This compound is typically structurally characterized in its piperazin-1-ium salt form [].

N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide

  • Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline []. Its crystal structure reveals the influence of N–H···O and C–H···O hydrogen bonds on the molecular packing [].

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor designed for chronic myeloid leukemia treatment []. Notably, it demonstrates effectiveness against the imatinib-resistant T315I mutant [].

N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide

  • Compound Description: These two aryl amides have been investigated to understand conformational changes induced by crystal packing forces []. Their structures demonstrate the influence of intermolecular interactions on molecular geometry [].

2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (PMFI-195)

  • Compound Description: PMFI-195 is a derivative of ortho-benzoylaminobenzoic acid, demonstrating potential as an anxiolytic and antidepressant agent [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

  • Compound Description: This compound belongs to a series of hybrid heterocyclic molecules designed for their potential antibacterial activity []. These compounds are characterized by the presence of both thiazole and oxadiazole rings within their structures [].

N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide (TUBC)

  • Compound Description: TUBC is a benzimidazole thiourea derivative studied for its potential in elastase inhibition, free radical scavenging, and DNA binding [].

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

  • Compound Description: This series of compounds explores structural modifications on a benzamide scaffold to investigate their anti-tuberculosis activities []. Several derivatives exhibited promising activity against the H37RV strain [].

Ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides

  • Compound Description: This series focuses on modifying the benzamide structure with ortho-substituents to understand their impact on antiproliferative activity and kinase inhibition profiles [].

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

  • Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase enzyme []. They provide insights into the activation mechanism and conformational stability within the enzyme's active site [].

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and its Derivatives

  • Compound Description: This research explores the synthesis and anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives [].

4-(Acetylamino)-N-(2-amino-phenyl)benzamide (CI-994)

  • Compound Description: CI-994, also known as N-acetyldinaline, is an antitumor agent that functions as a histone deacetylase (HDAC) inhibitor [].

N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide (Pigment Yellow 181)

  • Compound Description: Pigment Yellow 181 is characterized by its X-ray powder diffraction data, offering insights into its crystalline structure and properties [].

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide Derivatives

  • Compound Description: This series involves synthesizing substituted azetidinone derivatives via an ultrasound-assisted method []. These compounds are significant due to the presence of the β-lactam ring, a common pharmacophore in various drugs [].

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: ZINC18057104 is recognized for its antimicrobial activity, particularly against quinolone-resistant E. coli, by inhibiting DNA gyrase [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent class I selective HDAC inhibitor with potential as an oral anticancer drug candidate []. It shows promising antitumor activity in in vivo models [].

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib) and its Salts

  • Compound Description: Ponatinib and its various salt forms, such as the monohydrochloride and hydrobromide, are the subject of several patents due to their therapeutic potential [, , , , ]. The patents detail different crystalline forms, methods of synthesis, and pharmaceutical compositions of these compounds [, , , , ].

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamide Derivatives

  • Compound Description: This series investigates the structure-activity relationship of various derivatives for their inhibitory activity against H+/K+-ATPase, aiming to develop antiulcer agents [].

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide

  • Compound Description: The crystal structure of this N-(pyridin-2-ylmethyl)benzamide derivative reveals the presence of two independent molecules in the asymmetric unit, each exhibiting different orientations of the pyridine ring relative to the benzene ring [].

3-cyclopropylmethoxy-4-difluoromethoxy-n-(3,5-dichloropyrid-4-yl)benzamide

  • Compound Description: This compound is investigated for its potential in treating multiple sclerosis [].

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

  • Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease [].

(-)-N-methyl-N-[4-(phenyl-4-acetaminopiperidine-1-yl)-2-(3,4- -dichlorophenyl)-butyl]-benzamide

  • Compound Description: This compound and its pharmaceutically acceptable salts are recognized for their potential in treating neurokinin A-derived diseases [, ].

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound's crystal structure reveals its unique conformation and the presence of intermolecular interactions such as hydrogen bonds and π–π stacking interactions [].

3,4,5-trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and packing arrangement [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized using microwave irradiation, features a pyrazolo[3,4-b]pyridine system and exhibits a specific molecular conformation as revealed by its crystal structure [].

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: The crystal structure of this compound reveals the presence of two independent molecules in the asymmetric unit, both stabilized by intramolecular hydrogen bonds. Additionally, it exhibits C—H⋯π contacts and π–π stacking interactions [].

3-[4-(2-Fluorobenzoyl)Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl]benzamide

  • Compound Description: This benzamide derivative exhibits potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains []. Molecular docking studies suggest it targets the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) [].

[N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides

  • Compound Description: These regioselectively synthesized compounds, characterized by a 1,8-naphthyridine scaffold, have shown potential for antibacterial activity [].

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide (S-4)

  • Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) that displays tissue-selective androgenic and anabolic effects [].

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-Phenyl-AH-7921)

  • Compound Description: AP01 is a potent mixed μ-/κ-opioid receptor agonist, exhibiting significant binding affinity for both MOR and KOR, with additional affinity for the serotonin transporter (SERT) []. It is structurally related to AH-7921, a Schedule I drug, and highlights the structure-activity relationships of the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSOs) [].

Properties

Product Name

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide

IUPAC Name

N-(4-acetamidophenyl)-4-(difluoromethoxy)benzamide

Molecular Formula

C16H14F2N2O3

Molecular Weight

320.29 g/mol

InChI

InChI=1S/C16H14F2N2O3/c1-10(21)19-12-4-6-13(7-5-12)20-15(22)11-2-8-14(9-3-11)23-16(17)18/h2-9,16H,1H3,(H,19,21)(H,20,22)

InChI Key

DAKAVTGCZWYXST-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.